Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Novel Bioisostere in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride has emerged as a pivotal building block, offering a unique three-dimensional structure that serves as a non-classical bioisostere for common moieties like phenyl rings and tert-butyl groups.[1][2][3] Its rigid, strained framework provides a distinct vector for substituent placement, influencing a molecule's spatial arrangement and, consequently, its biological activity.
This guide provides an in-depth analysis of the chemical and physical properties of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, its synthesis, and its strategic application in drug design. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights.
Physicochemical Properties: A Quantitative Overview
The utility of any chemical entity in drug development is fundamentally governed by its physicochemical properties. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a white to off-white solid, exhibiting solubility in water.[4] A summary of its key properties is presented below for rapid reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN | PubChem[5] |
| Molecular Weight | 133.62 g/mol | PubChem[5] |
| CAS Number | 2108646-79-1 | PubChem[5] |
| Physical Form | Solid, Crystalline Powder | TCI[4], Fisher Scientific[6] |
| Melting Point | 240 °C (decomposes) | TCI[4] |
| Solubility | Soluble in water | TCI[4] |
The BCP Motif as a Bioisostere: A Paradigm Shift in Drug Design
The bicyclo[1.1.1]pentane (BCP) core is increasingly recognized as a valuable bioisostere for para-substituted phenyl rings.[1][7] This strategic replacement can lead to significant improvements in a compound's pharmacokinetic profile.
Advantages of the BCP Moiety:
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Enhanced Solubility and Permeability: Replacing a flat, aromatic ring with the three-dimensional, saturated BCP scaffold can disrupt crystal packing and improve aqueous solubility. This was notably demonstrated by Pfizer in the modification of a γ-secretase inhibitor, where the BCP replacement significantly improved both solubility and cell membrane permeability.[1]
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Improved Metabolic Stability: The saturated carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[1] This can lead to a longer half-life and reduced potential for the formation of reactive metabolites.[1][8]
-
Reduced Non-Specific Binding: The introduction of the BCP group has been shown to decrease the non-specific binding of drug candidates, a critical factor in reducing off-target effects and improving the therapeutic index.[1]
-
Novel Intellectual Property: The incorporation of the unique BCP scaffold provides a clear path to generating novel chemical entities with distinct patentability.
The following diagram illustrates the conceptual replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core, a common strategy in medicinal chemistry.
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
Synthesis and Reactivity: Accessing the BCP Core
The synthetic accessibility of functionalized BCPs has historically been a bottleneck for their widespread adoption. However, recent advancements have made these valuable building blocks more readily available.
General Synthetic Strategies:
Modern synthetic routes to functionalized bicyclo[1.1.1]pentanes, including the aminomethyl derivative, often start from [1.1.1]propellane. Photochemical methods have emerged as a powerful tool, allowing for the gram- to kilogram-scale production of BCPs by reacting alkyl iodides with propellane using only light, without the need for catalysts or additives.[7][9]
A simplified workflow for a modern photochemical synthesis of a functionalized BCP is depicted below.
Caption: Generalized workflow for photochemical BCP synthesis.
While a detailed, step-by-step protocol for the synthesis of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is proprietary to various chemical suppliers, the general approach involves the formation of a functionalized BCP intermediate followed by standard functional group manipulations to introduce the aminomethyl group and subsequent salt formation. For instance, a carboxylic acid-substituted BCP could be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, or through reduction of a corresponding amide or nitrile.
Experimental Protocols: Handling and Application
Safety and Handling:
As with any laboratory chemical, proper safety precautions are paramount. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is classified as a skin and eye irritant.[5][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4] The compound is noted to be hygroscopic.[4]
Application in Peptide and Amide Coupling Reactions:
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a primary amine and, as such, is a versatile building block for the synthesis of amides, a common linkage in drug molecules.
Step-by-Step Protocol for a Standard Amide Coupling:
-
Amine Neutralization: In a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), dissolve Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (1.0 eq). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq), to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in the same solvent. Add a coupling agent, such as HATU, HBTU, or EDC (1.1 eq), and an additive like HOBt or Oxyma (1.1 eq). Stir for 15-30 minutes to form the activated ester.
-
Coupling Reaction: Slowly add the activated carboxylic acid solution to the free amine solution.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove excess reagents and byproducts. Purify the resulting amide product by flash column chromatography or preparative HPLC.
The logical flow of this common synthetic operation is outlined below.
Caption: Workflow for a standard amide coupling reaction.
Conclusion
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is more than just a novel building block; it represents a strategic tool for medicinal chemists to overcome long-standing challenges in drug design, particularly concerning metabolic stability and solubility. Its unique three-dimensional structure offers a compelling alternative to traditional aromatic and aliphatic groups. As synthetic methodologies continue to improve, the integration of the BCP scaffold into drug discovery pipelines is expected to accelerate, paving the way for the development of safer and more effective therapeutics.
References
- Mykhailiuk, P. K. (2026, January 29). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
- Gill, A., et al. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC.
- J. Med. Chem. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. China Pharmaceutical University.
- TCI Chemicals. (n.d.). Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. TCI Chemicals.
- PubChem. (n.d.). {Bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride.
- TCI EUROPE N.V. (n.d.). Bicyclo[1.1.1]pentan-1-amine Hydrochloride 22287-35-0. TCI Chemicals.
- TCI Chemicals (India) Pvt. Ltd. (n.d.). Bicyclo[1.1.1]pentan-1-amine Hydrochloride | 22287-35-0. TCI Chemicals.
- Enamine. (n.d.).
- Fisher Scientific. (n.d.). Bicyclo[1.1.1]pentan-1-amine Hydrochloride 98.0+%. Fisher Scientific.
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